4-Tert-butyl-D9-catechol-3,5,6-D3

Stable Isotope Dilution LC-MS/MS Quantitative Bioanalysis

4-Tert-butyl-D9-catechol-3,5,6-D3 (CAS: N/A; unlabeled CAS: 98-29-3) is a perdeuterated derivative of 4-tert-butylcatechol (TBC), featuring deuterium substitution on all non-exchangeable hydrogen positions of the tert-butyl group and the aromatic ring. It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 4-tert-butylcatechol in complex matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C10H14O2
Molecular Weight 178.29 g/mol
Cat. No. B12390957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-D9-catechol-3,5,6-D3
Molecular FormulaC10H14O2
Molecular Weight178.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C10H14O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3/i1D3,2D3,3D3,4D,5D,6D
InChIKeyXESZUVZBAMCAEJ-ZPMNDIOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-D9-catechol-3,5,6-D3: Deuterated Internal Standard for Accurate Quantification of 4-tert-Butylcatechol


4-Tert-butyl-D9-catechol-3,5,6-D3 (CAS: N/A; unlabeled CAS: 98-29-3) is a perdeuterated derivative of 4-tert-butylcatechol (TBC), featuring deuterium substitution on all non-exchangeable hydrogen positions of the tert-butyl group and the aromatic ring . It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 4-tert-butylcatechol in complex matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound's molecular formula is (CD3)3CC6D3(OH)2, with a molecular weight of 178.29 g/mol and a typical isotopic enrichment of 98 atom % D .

Why Unlabeled 4-tert-Butylcatechol Cannot Substitute for 4-Tert-butyl-D9-catechol-3,5,6-D3 in LC-MS/MS Quantification


Direct substitution of unlabeled 4-tert-butylcatechol for its deuterated counterpart in quantitative bioanalytical workflows is not scientifically valid. Stable isotope dilution mass spectrometry (IDMS) relies on the near-identical physicochemical behavior of the analyte and its labeled internal standard to correct for matrix effects, extraction efficiency, and ionization variability [1]. The unlabeled compound co-elutes with the analyte and cannot be distinguished by the mass spectrometer, precluding its use as an internal standard. Conversely, 4-Tert-butyl-D9-catechol-3,5,6-D3 provides a distinct mass shift (+12 Da) that allows the mass spectrometer to separately monitor the analyte and internal standard channels, enabling precise and accurate quantification that is not achievable with the native compound .

Quantitative Differentiation of 4-Tert-butyl-D9-catechol-3,5,6-D3 from Unlabeled 4-tert-Butylcatechol


High Isotopic Enrichment Ensures Minimal Cross-Talk in MS Detection

The isotopic enrichment of 4-Tert-butyl-D9-catechol-3,5,6-D3 is specified at 98 atom % D, whereas the unlabeled 4-tert-butylcatechol possesses 0 atom % D . This high level of deuteration minimizes the contribution of the internal standard to the analyte's mass channel (and vice versa), reducing measurement bias in isotope dilution mass spectrometry (IDMS) [1]. The 98% enrichment exceeds the typical threshold of >95% atom % D recommended for robust SIL-IS performance [2].

Stable Isotope Dilution LC-MS/MS Quantitative Bioanalysis

Mass Difference of +12 Da Enables Baseline Chromatographic and Mass Spectrometric Separation

The molecular weight of 4-Tert-butyl-D9-catechol-3,5,6-D3 is 178.29 g/mol, representing a mass increase of 12.07 Da compared to the unlabeled 4-tert-butylcatechol (MW: 166.22 g/mol) [1]. This 12 Da shift, resulting from the substitution of 12 hydrogen atoms with deuterium, ensures that the analyte and internal standard are resolved in the mass analyzer without requiring chromatographic separation, a fundamental requirement for accurate isotope dilution quantification [2]. In contrast, the unlabeled compound co-elutes and co-isolates with the analyte, making it indistinguishable by MS.

Isotope Dilution Mass Spectrometry Chromatography

Kinetic Isotope Effect of ~19 in Gas Phase Enables Mechanistic Probing of O-H Bond Dissociation

Comparative photochemical studies on a deuterated isotopologue of 4-tert-butylcatechol (though not identical to the D9, D3 compound, the O-H vs. O-D isotopic substitution is analogous) reveal a significant kinetic isotope effect (KIE) of ~19 in the gas phase and ~4 in cyclohexane solution, indicative of O-H dissociation along a barrier-mediated pathway potentially involving quantum tunneling [1]. In contrast, the unlabeled compound exhibits no KIE (KIE = 1 by definition). The observation of a KIE >> 1 demonstrates that the deuterated form can be used as a probe to dissect excited-state dynamics and reaction mechanisms that are not accessible with the unlabeled analog.

Photochemistry Kinetic Isotope Effect Reaction Mechanism

Optimal Deployment Scenarios for 4-Tert-butyl-D9-catechol-3,5,6-D3


Accurate Quantification of 4-tert-Butylcatechol in Biological Matrices via LC-MS/MS

In pharmacokinetic, toxicokinetic, or metabolism studies involving 4-tert-butylcatechol, the use of 4-Tert-butyl-D9-catechol-3,5,6-D3 as an internal standard is essential for correcting matrix-induced ion suppression/enhancement and analyte loss during sample preparation. Its 98 atom % D isotopic enrichment and +12 Da mass shift enable the development of robust LC-MS/MS methods with high accuracy and precision, meeting regulatory guidelines for bioanalytical method validation [1].

Method Development for Environmental Monitoring of TBC as a Polymerization Inhibitor

4-tert-Butylcatechol (TBC) is widely used as a polymerization inhibitor in monomer streams, but its release into the environment requires sensitive monitoring. Using 4-Tert-butyl-D9-catechol-3,5,6-D3 as a SIL-IS allows for the accurate quantification of TBC at trace levels in water, soil, or air samples. The distinct mass shift ensures that the internal standard is not confounded by co-eluting matrix components, improving method reliability and detection limits .

Investigating Excited-State Proton Transfer and Quantum Tunneling in Model Eumelanin Systems

For fundamental photochemical research, deuterated analogs of 4-tert-butylcatechol serve as critical probes to disentangle competing relaxation pathways. The large kinetic isotope effect (KIE ~19 in gas phase) observed for the deuterated compound relative to the unlabeled form [2] provides direct evidence for O-H bond dissociation mediated by quantum tunneling. Researchers studying the photoprotective/phototoxic duality of eumelanin can leverage this differential behavior to assign conformer-specific dynamics and test theoretical models of excited-state processes.

Internal Standard for Quality Control of TBC as a Chemical Reagent

In industrial settings where 4-tert-butylcatechol is used as a stabilizer or antioxidant, quantifying its purity or concentration in process streams is critical. 4-Tert-butyl-D9-catechol-3,5,6-D3, with its high isotopic purity , can be employed as an internal standard in GC-MS or LC-MS assays to monitor TBC levels with minimal interference, ensuring batch-to-batch consistency and process control .

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